REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([CH3:18])[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[CH:11]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[NH2:7][CH:8]([CH3:18])[CH2:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=1)[C:16]#[N:17]
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Name
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[2-(3-Cyano-phenyl) -1-methyl-ethyl]-carbamic acid tert-butyl ester
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Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(CC1=CC(=CC=C1)C#N)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents removed under vacuum, and residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between dichloromethane and 1 N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic dried over magnesium sulfate
|
Name
|
|
Type
|
|
Smiles
|
NC(CC=1C=C(C#N)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |